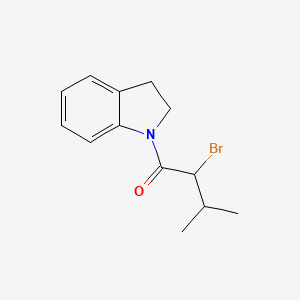
1-(2-Methoxyphenyl)piperidin-4-amine
Overview
Description
1-(2-Methoxyphenyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyphenyl group at the 1-position and an amine group at the 4-position. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Another approach involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple 2-methoxyphenylboronic acid with a piperidine derivative . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1-(2-Methoxyphenyl)piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction . The compound’s effects are mediated through its interaction with alpha-adrenergic receptors, influencing smooth muscle contraction and other physiological processes .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
1-(2-Methoxyphenyl)piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring, used in different pharmacological studies.
4-Methoxypiperidine: Lacks the phenyl group, used in various synthetic applications.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: A disubstituted piperidine with antimalarial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLLRUDCQFRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B3199381.png)
![2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B3199388.png)



![2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199419.png)
![4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine](/img/structure/B3199422.png)
